molecular formula C27H23N3OS B307221 2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone

2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone

Cat. No.: B307221
M. Wt: 437.6 g/mol
InChI Key: UQFVZTVHLXGIEC-GYYLHCQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone is a complex organic compound with a unique structure that includes a thiazolidine ring

Properties

Molecular Formula

C27H23N3OS

Molecular Weight

437.6 g/mol

IUPAC Name

(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexan-1-one

InChI

InChI=1S/C27H23N3OS/c31-24-19-11-10-18-23(24)27-30(22-16-8-3-9-17-22)25(28-20-12-4-1-5-13-20)26(32-27)29-21-14-6-2-7-15-21/h1-9,12-17H,10-11,18-19H2/b27-23-,28-25?,29-26?

InChI Key

UQFVZTVHLXGIEC-GYYLHCQHSA-N

SMILES

C1CCC(=O)C(=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)C1

Isomeric SMILES

C1CCC(=O)/C(=C\2/N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)/C1

Canonical SMILES

C1CCC(=O)C(=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)S2)C5=CC=CC=C5)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone typically involves a multi-step process. One common method includes the reaction of ketene N,S-acetals (derived from isothiocyanates and acetonitrile derivatives) with N,N’-diphenyloxalimidoyl dichloride in the presence of potassium hydroxide in dimethylformamide . This reaction leads to the formation of the desired thiazolidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiazolidine derivatives with different substituents.

Scientific Research Applications

2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone is unique due to its specific combination of substituents and the presence of the cyclohexanone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

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